Enhanced Acidity vs. 4-Methylpentanoic Acid
2-Cyano-4-methylpentanoic acid exhibits a pKa of approximately 2.55 ± 0.20 for its carboxylic acid group, as reported by BenchChem . In contrast, its non-cyano analog, 4-methylpentanoic acid, has a pKa of approximately 4.8 [1]. This difference of over 2 pKa units (approximately 2.25 log units) indicates that the target compound is roughly 180 times more acidic than its non-cyano counterpart at equivalent pH. This enhanced acidity is attributed to the strong electron-withdrawing inductive effect of the α-cyano group .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa ~2.55 ± 0.20 |
| Comparator Or Baseline | 4-Methylpentanoic acid, pKa ~4.8 |
| Quantified Difference | ΔpKa ≈ 2.25 units (~180-fold greater acidity) |
| Conditions | Predicted pKa values for carboxylic acid group in aqueous solution at 25°C |
Why This Matters
This heightened acidity allows for deprotonation with weaker bases, enabling milder reaction conditions and broader compatibility with acid-sensitive functional groups in multi-step syntheses.
- [1] PubChem. 4-Methylpentanoic acid. Computed pKa. View Source
